molecular formula C22H22N6O4S B6532259 3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-71-5

3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6532259
M. Wt: 466.5 g/mol
InChI Key: BFOMNQPWGFAUDV-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The compound also contains a pyridazinyl and a pyrazolyl group, which are common in various pharmaceuticals and could contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the sulfonamide group attached to a benzene ring, with the pyridazinyl and pyrazolyl groups attached to the benzene ring as well. The dimethoxy groups would be attached to the benzene ring as well .


Chemical Reactions Analysis

Sulfonamides, like this compound, can undergo various chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally stable compounds, but can decompose if heated .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be investigated for use as an antibiotic or potentially for other therapeutic uses .

properties

IUPAC Name

3,4-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-15-12-13-28(26-15)22-11-10-21(24-25-22)23-16-4-6-17(7-5-16)27-33(29,30)18-8-9-19(31-2)20(14-18)32-3/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMNQPWGFAUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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